molecular formula C14H24Cl2N2O2 B2645111 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride CAS No. 1030020-85-9

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No. B2645111
CAS RN: 1030020-85-9
M. Wt: 323.26
InChI Key: SXACRQSGDNMUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride, commonly known as 2C-D, is a synthetic psychedelic drug of the phenethylamine and pyrrolidine chemical classes. It is a derivative of the popular psychedelic drug 2C-B and has similar effects to it. 2C-D is a potent and highly selective serotonin receptor agonist, which means that it activates the serotonin receptors in the brain. It has a wide range of effects, including visual and auditory distortions, altered perception of time, increased creativity, and increased sociability.

Scientific Research Applications

2C-D has been studied for its potential therapeutic applications, especially in the treatment of depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential to improve cognitive performance and to treat substance use disorders. In addition, 2C-D has been studied for its potential to be used as a psychedelic therapy agent.

Mechanism of Action

2C-D works by activating serotonin receptors in the brain. It binds to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor leads to the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to the effects associated with 2C-D.
Biochemical and Physiological Effects
2C-D has a wide range of effects, including visual and auditory distortions, altered perception of time, increased creativity, and increased sociability. It also produces changes in heart rate, blood pressure, and body temperature. Additionally, 2C-D has been found to increase the release of the hormones oxytocin and prolactin, which are associated with feelings of bonding, trust, and empathy.

Advantages and Limitations for Lab Experiments

2C-D is relatively easy to synthesize in a laboratory setting, making it a useful research tool. It is also a highly selective serotonin receptor agonist, which means that it produces specific effects that are useful for studying serotonin-related disorders. However, 2C-D is a potent psychedelic drug, and caution should be taken when working with it in a laboratory setting.

Future Directions

Future research on 2C-D could focus on its potential therapeutic applications, especially in treating depression, anxiety, and post-traumatic stress disorder. It could also be studied for its potential to improve cognitive performance and to treat substance use disorders. Additionally, 2C-D could be studied for its potential to be used as a psychedelic therapy agent. Finally, further research could be done to better understand the biochemical and physiological effects of 2C-D and how these effects may be beneficial for certain medical conditions.

Synthesis Methods

2C-D is synthesized from 2C-B by replacing the bromine atom with a chlorine atom. This can be done in a laboratory setting using a variety of methods. One method involves the reaction of 2C-B with hydrochloric acid in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of 2C-B with sodium hypochlorite in the presence of a catalyst, such as sodium hydroxide.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16;;/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACRQSGDNMUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride

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